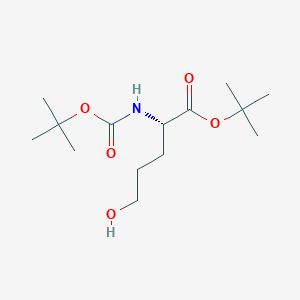

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Beschreibung

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a protected amino acid derivative widely utilized in pharmaceutical synthesis and peptide chemistry. Its structure features a tert-butyl ester group at the carboxyl terminus, a Boc (tert-butoxycarbonyl)-protected amine at the α-position, and a hydroxyl group at the terminal (5th) carbon of the pentanoate backbone. The stereochemistry at the α-carbon is specified as (S), ensuring enantioselective applications in drug development. This compound is particularly valued for its stability under basic conditions and its role as a versatile intermediate in constructing complex bioactive molecules .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPHMFKKFOZSK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is then introduced through a series of reactions involving selective reduction and protection steps .

Industrial Production Methods

Industrial production of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate often employs flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: Sodium borohydride, methanol as solvent.

Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Used in the production of fine chemicals and intermediates for various applications.

Wirkmechanismus

The mechanism of action of tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate involves the protection of the amino group through the formation of a stable Boc group. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Vergleich Mit ähnlichen Verbindungen

Key Compounds Analyzed:

(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate (CAS 91229-86-6)

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-nitropentanoate (CAS 887610-86-8)

(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate

Comparative Data Table:

Detailed Analysis of Structural and Functional Differences

Terminal Substituent Effects

- 5-Hydroxy (Target Compound): The hydroxyl group enhances hydrophilicity, making it suitable for aqueous-phase reactions or formulations requiring polar motifs. Its propensity for hydrogen bonding may improve crystallinity but necessitates protection (e.g., silylation) during acidic/basic reactions .

- 5-Bromo Analog: Bromine serves as a leaving group, enabling Suzuki or nucleophilic substitution reactions to introduce aryl/alkyl chains. Its higher molecular weight (352.27 vs. ~289.37) and lipophilicity favor use in cross-coupling chemistry for API intermediates .

- 5-Nitro Analog: The nitro group’s electron-withdrawing nature increases acidity (predicted pKa ~8.38) and stabilizes adjacent charges. This compound is a precursor for amines via catalytic hydrogenation, critical in antimalarial or antiviral drug synthesis .

- The α-hydroxy group enables stereoselective glycosylation or phosphorylation .

Stereochemical and Backbone Variations

- The (2S,3R)-configuration in the 4-phenyl derivative creates a rigid chiral center, favoring asymmetric catalysis or enantiopure drug synthesis. In contrast, the target compound’s linear pentanoate chain offers flexibility for conformational optimization in prodrug designs .

Biologische Aktivität

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

- CAS Number: 90194-99-3

- Molecular Formula: C14H27NO5

- Molecular Weight: 289.37 g/mol

- Purity: ≥ 95%

The biological activity of tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is primarily attributed to its role as an amino acid derivative. It acts as a precursor in the synthesis of various bioactive compounds, particularly those involved in metabolic pathways and enzyme regulation.

Key Mechanisms:

- Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes related to metabolic disorders, including certain dehydrogenases and transferases.

- Antioxidant Activity : Similar to other tert-butyl compounds, it may exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative damage, which is critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to control groups. This suggests its potential use in treating neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Antioxidant Properties

In vitro experiments demonstrated that this compound can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, leading to decreased levels of reactive oxygen species (ROS). These findings highlight its role as a protective agent against oxidative damage in various cell types.

Potential Therapeutic Applications

Given its biological activities, tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate holds promise for several therapeutic applications:

- Neurodegenerative Diseases : As a neuroprotective agent.

- Metabolic Disorders : Potential use in managing conditions like diabetes through enzyme modulation.

- Antioxidant Therapies : Development as a dietary supplement or pharmaceutical for oxidative stress-related diseases.

Q & A

Q. What are the typical synthetic routes for preparing tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate?

The compound is synthesized via a multi-step process involving selective reduction and protecting group strategies. A common method involves the reduction of a precursor ester (e.g., O1-tert-butyl O5-methyl derivatives) using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-65°C) to yield the 5-hydroxyl intermediate. For example, DIBAL-H in THF selectively reduces esters to alcohols while preserving other functional groups like Boc-protected amines. The crude product is purified via column chromatography to isolate the desired stereoisomer .

Q. How is the compound characterized to confirm its stereochemical purity and functional group integrity?

Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : Resonances for the tert-butyl groups (δ ~1.4–1.5 ppm), hydroxyl protons (broad signal at δ ~5–6 ppm), and stereospecific splitting patterns (e.g., dd at δ 4.81 ppm for the α-carbon adjacent to the Boc-protected amine) .

- ¹³C NMR : Peaks for carbonyl carbons (Boc groups at ~155–160 ppm) and ester/acid derivatives (~170 ppm).

Chiral HPLC or polarimetry can verify enantiomeric excess, ensuring no racemization during synthesis .

Q. What are the recommended storage conditions to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂). The hydroxyl and Boc groups are sensitive to moisture and acidic/basic conditions, which can lead to hydrolysis or deprotection. Avoid prolonged exposure to ambient oxygen to prevent oxidation of the alcohol moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using DIBAL-H for selective reduction?

Key factors include:

- Temperature control : Maintain strict低温 conditions (-65°C) to prevent over-reduction or side reactions (e.g., elimination to form ketones).

- Stoichiometry : Use 2 equivalents of DIBAL-H relative to the ester precursor to ensure complete conversion while minimizing excess reagent .

- Workup : Quench with saturated NH₄Cl at 0°C to avoid exothermic decomposition. Extract with ethyl acetate to recover polar intermediates efficiently.

Q. How can contradictory NMR data arising from rotameric equilibria be resolved?

The Boc group can create rotameric splitting in NMR spectra due to restricted rotation around the carbamate bond. Strategies include:

- Variable-temperature NMR : Elevating temperature (e.g., 40–60°C) reduces rotational barriers, simplifying splitting patterns.

- Derivatization : Convert the hydroxyl group to a less polar moiety (e.g., acetate) to reduce conformational flexibility .

Q. What methodologies address challenges in purifying polar intermediates during synthesis?

Q. How can researchers mitigate hydrolysis of the Boc group during long-term storage?

- Lyophilization : Remove trace water by freeze-drying the compound under vacuum.

- Stabilizers : Add molecular sieves (3Å) to storage containers to adsorb moisture.

- Alternative protecting groups : For prolonged experiments, consider more stable groups (e.g., Fmoc), though this may require adjustments in deprotection conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for similar synthetic pathways?

Variations often arise from:

- Reagent quality : Impurities in DIBAL-H (e.g., polymeric species) can reduce effective equivalents. Use freshly opened or titrated reagents.

- Workup efficiency : Incomplete extraction (e.g., partitioning between aqueous/organic layers) may lead to product loss. Optimize solvent ratios and extraction times .

- Chromatography resolution : Differences in column packing or solvent gradients affect recovery. Validate methods using authentic standards .

Q. What experimental controls are essential when analyzing biological activity of derivatives?

- Negative controls : Use enantiomers (e.g., R-isomer) to confirm stereospecific effects.

- Stability assays : Monitor compound integrity in biological matrices (e.g., cell media) via LC-MS to rule out degradation artifacts .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize acidic/basic decomposition products with inert adsorbents (e.g., vermiculite).

- Waste disposal : Hydrolyze Boc groups with aqueous HCl before incineration to prevent release of toxic isobutylene gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.